

2,6-Difluoroterephthalonitrile molecular structure and formula

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Compound of Interest

Compound Name: 2,6-Difluoroterephthalonitrile

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An In-depth Technical Guide to **2,6-Difluoroterephthalonitrile**

Introduction

Within the landscape of advanced materials and medicinal chemistry, fluorinated aromatic compounds serve as foundational building blocks, prized for the unique physicochemical properties imparted by the carbon-fluorine bond. The family of fluorinated terephthalonitriles, characterized by a central benzene ring substituted with two cyano groups at the 1 and 4 positions, are of particular interest. These molecules act as rigid, electron-deficient scaffolds for high-performance polymers and complex organic synthesis.

This guide focuses on a specific, yet sparsely documented, member of this family: **2,6-Difluoroterephthalonitrile**, also known by its IUPAC name, 2,6-difluoro-1,4-benzenedicarbonitrile. While its isomers and related precursors are well-characterized, this particular substitution pattern is not widely available commercially, and its properties are not extensively reported in public literature.

Therefore, this document serves as a forward-looking technical guide. As Senior Application Scientists, we often encounter the need to predict the behavior and potential of novel structures based on established principles and data from close analogues. This guide will establish the theoretical and predicted characteristics of **2,6-Difluoroterephthalonitrile** by synthesizing data from the well-documented precursors 2,6-Difluorobenzonitrile^[1] and the related monomer 2,3,5,6-Tetrafluoroterephthalonitrile.^{[2][3]} We will explore its molecular structure, predict its spectroscopic signature, propose viable synthetic routes, and discuss its potential applications,

providing researchers and developers with a robust framework for its future investigation and use.

Molecular Structure and Formula

The fundamental identity of **2,6-Difluoroterephthalonitrile** is defined by its precise atomic arrangement. The structure consists of a benzene ring with two nitrile (-C≡N) groups in a para configuration (positions 1 and 4) and two fluorine atoms positioned at carbons 2 and 6.

Property	Value
IUPAC Name	2,6-difluoro-1,4-benzeneddicarbonitrile
Chemical Formula	C ₈ H ₂ F ₂ N ₂
Molecular Weight	164.11 g/mol [4]
CAS Number	Not assigned or not readily available.

The key structural features profoundly influence the molecule's properties:

- **Electron-Deficient Ring:** Both the nitrile and fluorine substituents are strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring. This enhances the molecule's thermal and oxidative stability and makes it susceptible to nucleophilic aromatic substitution.
- **Molecular Geometry:** The molecule possesses a C_{2v} symmetry axis. This symmetry, while not as high as its tetrafluorinated counterpart, is a critical factor in determining its crystalline packing and its spectroscopic characteristics.
- **Polarity:** The arrangement of the polar C-F and C-N bonds results in a significant molecular dipole moment, which is expected to influence its solubility and intermolecular interactions.

Caption: 2D structure of **2,6-Difluoroterephthalonitrile**.

Physicochemical Properties (Predicted & Comparative)

Direct experimental data for **2,6-Difluoroterephthalonitrile** is scarce. However, by comparing it with its monofunctional precursor and its perfluorinated analogue, we can establish reliable predictions for its physical state and behavior.

Compound	Formula	MW (g/mol)	Melting Point (°C)	Boiling Point (°C)	Physical State
2,6-Difluorobenzonitrile ^[5]	C ₇ H ₃ F ₂ N	139.10	25-28	197-198	Solid
2,6-Difluoroterephthalonitrile	C ₈ H ₂ F ₂ N ₂	164.11	Predicted: 170-190	Predicted: >250	Predicted: Crystalline Solid
2,3,5,6-Tetrafluoroterephthalonitrile ^[3]	C ₈ F ₄ N ₂	200.09	197-199	Not available	Crystalline Solid ^[6]

Expert Insights:

- Physical State & Melting Point: The addition of a second nitrile group compared to 2,6-difluorobenzonitrile significantly increases molecular weight and introduces stronger dipole-dipole interactions, which will raise the melting point substantially. It is therefore predicted to be a stable, white crystalline solid at room temperature. Its melting point will likely be high, but slightly lower than the tetrafluoro- analogue due to reduced molecular symmetry and weight.
- Solubility: Like its analogues, it is expected to be insoluble in water but should exhibit good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), particularly upon heating. This is a crucial consideration for its use in polymerization reactions.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structure confirmation and quality control. Based on the principles of NMR and IR spectroscopy, the following spectral characteristics are predicted for

2,6-Difluoroterephthalonitrile.

Spectroscopy	Predicted Chemical Shift (δ) / Wavenumber (cm $^{-1}$)	Key Features and Rationale
^1H NMR	~7.8 - 8.0 ppm	A single signal is expected for the two chemically equivalent protons (H-3 and H-5). This signal should appear as a triplet due to coupling with the two adjacent fluorine atoms ($^3\text{JHF} \approx 7\text{-}10$ Hz). The downfield shift is due to the strong deshielding from adjacent cyano and fluoro groups.
^{13}C NMR	C1/C4: ~115 ppm C2/C6: ~160 ppm C3/C5: ~118 ppm CN: ~114 ppm	Four distinct carbon signals are predicted. The C-F carbons (C2/C6) will appear far downfield as a doublet of doublets with a very large one-bond C-F coupling constant ($^1\text{JCF} > 250$ Hz). The other aromatic carbons will also show smaller C-F couplings.
^{19}F NMR	~ -105 to -115 ppm	A single resonance is expected for the two equivalent fluorine atoms. This signal will likely be a multiplet due to coupling with the adjacent aromatic protons.
IR	~2230-2240 cm $^{-1}$ ~1600 cm $^{-1}$ ~1200-1300 cm $^{-1}$	A strong, sharp absorption for the C≡N stretch is the most characteristic peak. Aromatic C=C stretching will appear around 1600 cm $^{-1}$. Strong C-F stretching bands are expected in the fingerprint region.

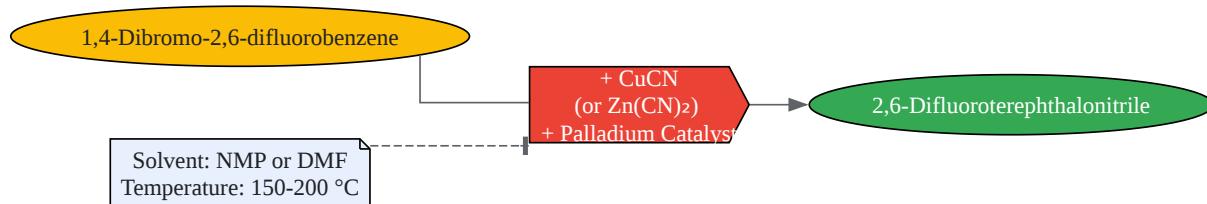
Protocol: Standard NMR Sample Preparation

- Sample Preparation: Accurately weigh 10-20 mg of the compound.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Analysis: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.^[7]

Synthesis and Reactivity (Proposed Route)

While a definitive, published synthesis for **2,6-difluoroterephthalonitrile** is not readily available, a plausible and robust synthetic route can be designed based on well-established organometallic and substitution reactions. The most logical approach involves the dicyanation of a corresponding dibrominated precursor.

Proposed Synthesis Workflow



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Caption: Proposed synthesis of **2,6-Difluoroterephthalonitrile**.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize **2,6-difluoroterephthalonitrile** via a palladium-catalyzed cyanation of 1,4-dibromo-2,6-difluorobenzene.

Materials:

- 1,4-Dibromo-2,6-difluorobenzene (1.0 eq)
- Copper(I) Cyanide (CuCN) (2.2 eq)
- Palladium(0) catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Toluene
- Aqueous ammonia solution
- Deionized water

Procedure:

- Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-dibromo-2,6-difluorobenzene (1.0 eq), CuCN (2.2 eq), and $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous NMP via syringe to create a solution with a concentration of approximately 0.5 M.
- Reaction: Heat the reaction mixture to 160-180 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
- Workup: Cool the reaction mixture to room temperature. Pour the dark solution into a stirred aqueous ammonia solution (10%) and stir for 1 hour to complex the copper salts.
- Extraction: Extract the aqueous mixture with toluene (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the solution and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Causality and Trustworthiness: This protocol is based on the well-established Rosenmund-von Braun reaction, a trusted method for converting aryl halides to nitriles. The use of a palladium catalyst can improve yields and reaction conditions compared to the traditional uncatalyzed method. The ammonia workup is critical for effectively removing copper byproducts, ensuring a pure product.

Applications in Research and Development

The true value of **2,6-Difluoroterephthalonitrile** lies in its potential as a versatile building block. Its predicted properties make it a highly attractive candidate for several cutting-edge applications.

- **High-Performance Polymers:** Fluorinated polymers are a unique class of materials known for their exceptional thermal stability, chemical resistance, and low dielectric constants.^[8] Like its tetrafluoro- analogue, **2,6-difluoroterephthalonitrile** could serve as a key monomer in the synthesis of advanced polymers such as polyimides, polyethers, and polyarylene ether nitriles.^[5] The nitrile groups can act as sites for curing or cross-linking, leading to thermoset materials with superior mechanical properties at high temperatures. The fluorine atoms enhance hydrophobicity and reduce the material's dielectric constant, making them suitable for microelectronics and aerospace applications.^{[9][10]}
- **Medicinal Chemistry & Agrochemicals:** The 2,6-difluoro substitution pattern on a benzene ring is a privileged motif in modern drug discovery. It is often used to block sites of metabolic oxidation or to modulate the pKa of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile. 2,6-Difluorobenzonitrile is a known intermediate for insecticides and pharmaceuticals.^{[1][11]} **2,6-Difluoroterephthalonitrile** could be used as a rigid, difunctional linker to construct complex molecular architectures or as a central scaffold in the design of novel therapeutic agents and crop protection chemicals.
- **Organic Electronics:** Electron-deficient dicyanobenzene derivatives are widely explored as n-type semiconductors in organic field-effect transistors (OFETs) and as components in thermally activated delayed fluorescence (TADF) emitters for OLEDs. The potent electron-withdrawing nature of the two fluoro and two cyano groups suggests that **2,6-Difluoroterephthalonitrile** would possess a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making it an excellent candidate for such applications.

Safety and Handling

While specific toxicity data for **2,6-Difluoroterephthalonitrile** is unavailable, the hazards can be inferred from structurally similar compounds like 2,6-Difluorobenzonitrile.[\[1\]](#)

- GHS Hazard Classification (Predicted):
 - Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
 - Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

2,6-Difluoroterephthalonitrile represents a molecule of significant untapped potential. While currently existing more in theory than in common practice, its structure suggests a compelling profile for innovation. By leveraging established chemical principles and comparative data from its well-known relatives, we can confidently predict its behavior as a stable, crystalline solid with a unique spectroscopic fingerprint. Its true promise lies in its utility as a monomer for creating next-generation fluorinated polymers with enhanced thermal and dielectric properties, and as a rigid, electron-deficient scaffold for the synthesis of complex molecules in the pharmaceutical and electronics sectors. This guide provides the foundational knowledge and actionable protocols necessary for researchers to begin exploring the synthesis and application of this promising, yet under-investigated, chemical building block.

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